(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a benzodioxole ring, an ethoxyphenyl group, and an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and ethoxyphenyl intermediates, which are then coupled with the imidazol-4-one core under specific reaction conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The uniqueness of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one lies in its specific structural features, such as the ethoxyphenyl group and the benzodioxole ring, which confer distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C27H22N2O5S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one |
InChI |
InChI=1S/C27H22N2O5S/c1-2-32-21-11-9-19(10-12-21)23(30)16-35-27-28-22(26(31)29(27)20-6-4-3-5-7-20)14-18-8-13-24-25(15-18)34-17-33-24/h3-15H,2,16-17H2,1H3/b22-14+ |
InChI Key |
FWKASNOODHTSJG-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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